molecular formula C20H20N4 B11368390 6-phenyl-N-[4-(pyrrolidin-1-yl)phenyl]pyrimidin-4-amine

6-phenyl-N-[4-(pyrrolidin-1-yl)phenyl]pyrimidin-4-amine

货号: B11368390
分子量: 316.4 g/mol
InChI 键: NUOQFCQWTYCVCN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-phenyl-N-[4-(pyrrolidin-1-yl)phenyl]pyrimidin-4-amine is a pyrimidine derivative featuring a phenyl group at position 6 of the pyrimidine ring and a 4-(pyrrolidin-1-yl)phenyl substituent at the amino position. The pyrrolidine moiety (a five-membered nitrogen-containing ring) enhances conformational flexibility and may improve binding to biological targets, while the phenyl groups contribute to lipophilicity and π-π stacking interactions in molecular recognition .

属性

分子式

C20H20N4

分子量

316.4 g/mol

IUPAC 名称

6-phenyl-N-(4-pyrrolidin-1-ylphenyl)pyrimidin-4-amine

InChI

InChI=1S/C20H20N4/c1-2-6-16(7-3-1)19-14-20(22-15-21-19)23-17-8-10-18(11-9-17)24-12-4-5-13-24/h1-3,6-11,14-15H,4-5,12-13H2,(H,21,22,23)

InChI 键

NUOQFCQWTYCVCN-UHFFFAOYSA-N

规范 SMILES

C1CCN(C1)C2=CC=C(C=C2)NC3=NC=NC(=C3)C4=CC=CC=C4

产品来源

United States

准备方法

Synthesis of 4-Chloro-6-phenylpyrimidine

The chloropyrimidine scaffold serves as a critical precursor. 4-Chloro-6-phenylpyrimidine is typically synthesized via cyclocondensation of β-keto esters with amidines. For example, acetamidine or benzamidine reacts with β-keto esters under reflux conditions to form the pyrimidine ring.

Example Protocol

  • β-Keto Ester Preparation : Ethyl benzoylacetate (10 mmol) is treated with 1,1'-carbonyldiimidazole (CDI) in acetonitrile to form the activated intermediate.

  • Cyclization : The β-keto ester reacts with acetamidine hydrochloride (12 mmol) in methanol at 0°C, followed by stirring at room temperature for 18 hours. The product, 4-chloro-6-phenylpyrimidine, is isolated by filtration (Yield: 50%).

Amination with 4-(Pyrrolidin-1-yl)aniline

The chloro group at position 4 is displaced via nucleophilic aromatic substitution (SNAr) using 4-(pyrrolidin-1-yl)aniline.

Synthesis of 4-(Pyrrolidin-1-yl)aniline

  • Buchwald-Hartwig Amination : 4-Bromoaniline reacts with pyrrolidine in the presence of Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene at 110°C for 24 hours (Yield: 70–80%).

  • Alternative Route : 4-Aminophenylboronic acid undergoes Suzuki coupling with pyrrolidine-1-yl bromide under Pd catalysis.

Coupling Reaction
4-Chloro-6-phenylpyrimidine (5 mmol) and 4-(pyrrolidin-1-yl)aniline (6 mmol) are heated in n-butanol at 120°C for 12 hours. The product precipitates upon cooling (Yield: 65–75%).

Suzuki-Miyaura Cross-Coupling for Pyrimidine Functionalization

Synthesis of 2-Chloro-4-(3-Nitrophenyl)pyrimidine

Suzuki coupling of 2,4-dichloropyrimidine with (3-nitrophenyl)boronic acid selectively substitutes the 4-position, leaving the 2-chloro group intact.

Protocol

  • Reactants : 2,4-Dichloropyrimidine (10 mmol), (3-nitrophenyl)boronic acid (12 mmol), Pd(PPh₃)₄ (0.1 eq), K₂CO₃ (3 eq) in dioxane/H₂O (4:1).

  • Conditions : 90°C, 12 hours.

  • Yield : 85%.

Functionalization and Reduction

  • Nitro Reduction : The nitro group is reduced to an amine using H₂/Pd-C or SnCl₂·2H₂O in ethanol (Yield: 90%).

  • Amination : The 2-chloro group reacts with pyrrolidine in THF at 60°C (Yield: 70%).

Cyclocondensation Strategies

Enaminone Intermediate Formation

Enaminones, prepared from β-keto esters and DMF-DMA, undergo cyclization with amidines to form pyrimidines.

Key Steps

  • Claisen Condensation : Ethyl benzoylacetate (10 mmol) reacts with CDI in acetonitrile to form a β-keto imidazolide.

  • Enaminone Synthesis : Treatment with DMF-DMA in toluene at reflux yields the enaminone intermediate.

  • Cyclization : Reaction with acetamidine in methanol forms 4-chloro-6-phenylpyrimidine.

Comparative Analysis of Synthetic Routes

Method Key Intermediate Conditions Yield Advantages
Nucleophilic Substitution4-Chloro-6-phenylpyrimidinen-BuOH, 120°C, 12h65–75%High selectivity; minimal byproducts
Suzuki Coupling2-Chloro-4-arylpyrimidinePd catalysis, 90°C70–85%Versatile for diverse aryl groups
CyclocondensationEnaminoneReflux, DMF-DMA50–60%One-pot synthesis; scalable

Optimization and Challenges

Solvent and Catalyst Effects

  • Palladium Catalysts : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in Suzuki coupling, achieving higher yields.

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve SNAr reaction rates but may require higher temperatures.

Purification Techniques

  • Column Chromatography : Essential for isolating intermediates like 4-(pyrrolidin-1-yl)aniline (Rf = 0.3 in EtOAc/hexane).

  • Recrystallization : Methanol/water mixtures effectively purify final products .

化学反应分析

反应类型

6-苯基-N-[4-(吡咯烷-1-基)苯基]嘧啶-4-胺会发生各种化学反应,包括:

    氧化: 该化合物可以使用过氧化氢或高锰酸钾等氧化剂进行氧化。

    还原: 可以使用硼氢化钠或氢化铝锂等还原剂进行还原反应。

    取代: 该化合物可以在嘧啶环上进行亲核取代反应,特别是。

常用试剂和条件

    氧化: 在催化剂存在下使用过氧化氢。

    还原: 在甲醇中使用硼氢化钠。

    取代: 在碱的存在下使用胺或硫醇等亲核试剂。

形成的主要产物

    氧化: 形成相应的 N-氧化物。

    还原: 形成还原胺衍生物。

    取代: 形成取代的嘧啶衍生物。

科学研究应用

Antiproliferative Activity

Recent studies have demonstrated that derivatives of 6-phenyl-N-[4-(pyrrolidin-1-yl)phenyl]pyrimidin-4-amine exhibit significant antiproliferative effects against various cancer cell lines. For example, one study reported sub-micromolar GI50 values (0.127 - 0.560 μM) against a panel of 13 cancer cell lines, indicating strong potential for therapeutic use .

Inhibition of Eukaryotic Translation Initiation Factor 4E

Another notable application is the inhibition of Mnk2, a kinase that phosphorylates eukaryotic translation initiation factor 4E (eIF4E), which is often overexpressed in cancers like acute myeloid leukemia (AML). Compounds derived from this scaffold were found to significantly reduce eIF4E phosphorylation and induce apoptosis in AML cells by down-regulating anti-apoptotic proteins .

Case Studies

Study Findings Significance
Antiproliferative Activity Showed sub-micromolar activity against multiple cancer linesHighlights potential as an anticancer agent
Mnk2 Inhibition Reduced phosphorylated eIF4E levels and induced apoptosis in AML cellsSuggests a novel therapeutic strategy for AML
CDK Inhibition Identified as potent inhibitors with selectivity over other CDKsPromises development into effective cancer therapies

作用机制

6-苯基-N-[4-(吡咯烷-1-基)苯基]嘧啶-4-胺的作用机制涉及其与特定分子靶标的相互作用。已知该化合物可以抑制某些酶和受体,从而调节各种生物途径。 例如,它已被证明可以抑制蛋白激酶的活性,蛋白激酶在细胞信号传导和增殖中起着至关重要的作用 . 该化合物与这些靶标的结合导致关键信号途径的下调,最终导致所需的治疗效果。

相似化合物的比较

6-Chloro-N-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-4-amine

  • Structure: Chlorine at position 6, pyrido[3,2-d]pyrimidine core (fused pyridine-pyrimidine), and 4-fluorophenylamino group.
  • The fused pyrido ring expands aromaticity, altering π-π interactions and solubility .
  • Synthesis: Achieved in 96.79% yield via condensation of 4-fluoroaniline with a pyrido[3,2-d]pyrimidine precursor in isopropanol .

5-[(4-Fluoroanilino)methyl]-6-methyl-N-(4-methylphenyl)-2-phenylpyrimidin-4-amine

  • Structure: Methyl groups at positions 4 and 6, a (4-fluoroanilino)methyl side chain, and 2-phenyl substitution.
  • Key Differences :
    • Intramolecular N–H⋯N hydrogen bonding stabilizes the crystal structure, with a longer N4⋯N5 distance (2.982 Å vs. 2.940 Å in chlorinated analogs) .
    • Dihedral angles between substituents (e.g., 70.1° for the 4-methylphenyl group) suggest steric hindrance differences compared to the target compound’s pyrrolidine-phenyl group .

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine

  • Structure : Methyl at position 4 and piperidin-1-yl at position 4.
  • Key Differences: Piperidine (six-membered ring) vs. pyrrolidine (five-membered) alters ring strain and hydrogen-bonding capacity.

Functional Group Modifications

N-Benzyl-2-(4-nitrophenyl)-6-phenylpyrimidin-4-amine

  • Structure: Nitro group at the para position of the 2-phenyl substituent and benzylamino group.
  • Benzyl substitution improves lipophilicity, which may affect membrane permeability .

N-(4-Fluorophenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

  • Structure : Pyrazolo[3,4-d]pyrimidine core with pyrrolidin-1-yl and 4-fluorophenyl groups.
  • Key Differences :
    • The pyrazolo-fused core introduces additional nitrogen atoms, altering hydrogen-bonding patterns and solubility.
    • Fluorine at the para position enhances metabolic stability and electrostatic interactions .

生物活性

6-phenyl-N-[4-(pyrrolidin-1-yl)phenyl]pyrimidin-4-amine, a compound with the molecular formula C20H20N4C_{20}H_{20}N_{4}, is part of a class of pyrimidine derivatives that have garnered attention for their potential biological activities, particularly in cancer therapy and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure

The chemical structure of 6-phenyl-N-[4-(pyrrolidin-1-yl)phenyl]pyrimidin-4-amine can be represented as follows:

Structure C20H20N4\text{Structure }C_{20}H_{20}N_{4}

Anticancer Properties

Research indicates that compounds similar to 6-phenyl-N-[4-(pyrrolidin-1-yl)phenyl]pyrimidin-4-amine exhibit notable anticancer properties. For instance, studies on related pyrrolidine derivatives have shown that they can induce apoptosis in various leukemia cell lines, such as HL-60 and K562. The mechanism involves the arrest of the cell cycle at the G2/M phase and activation of caspase-dependent pathways leading to cell death .

Key Findings:

  • IC50 Values: For related compounds, the IC50 for HL-60 cells was approximately 103.26 nM after 48 hours of treatment.
  • Mechanisms: Induction of chromatin condensation and DNA fragmentation were observed, indicating effective apoptosis induction .

Case Studies

  • Leukemia Cell Lines: A study explored the effects of pyrrolidine-based compounds on HL-60 cells, revealing significant G2/M phase arrest and subsequent apoptosis through caspase activation pathways .
  • Bacterial Inhibition: Another investigation into pyrrolidine derivatives indicated effective inhibition against multiple bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various pathogens .

The biological activity of 6-phenyl-N-[4-(pyrrolidin-1-yl)phenyl]pyrimidin-4-amine can be attributed to several mechanisms:

Apoptosis Induction

The compound appears to activate mitochondrial pathways leading to apoptosis:

  • Increased reactive oxygen species (ROS) production.
  • Downregulation of pro-survival proteins such as AKT and mTOR.

Cell Cycle Arrest

Evidence suggests that this compound can effectively halt the progression of cancer cells through cell cycle checkpoints by inhibiting cyclin-dependent kinases (CDKs), particularly CDK1 .

常见问题

Q. How should researchers design studies to investigate its mechanism of action?

  • Methodological Answer :
  • Time-resolved assays : Measure target engagement kinetics (e.g., FRET-based kinase activation) .
  • Pull-down assays : Use biotinylated analogs with streptavidin beads to isolate protein complexes .
  • Metabolomics : Profile ATP/ADP ratios via LC-MS to assess metabolic disruption .

Tables for Reference

Q. Table 1: Key Physicochemical Properties

PropertyValue/DescriptionMethod/Reference
Molecular Weight357.4 g/molHRMS
LogP3.2 ± 0.1Shake-flask
Solubility (PBS)12 µMNephelometry

Q. Table 2: Common Synthetic Byproducts

ByproductFormation CauseMitigation Strategy
Des-pyrrolidine derivativeIncomplete coupling reactionIncrease Pd catalyst
Oxidized pyrimidineAir exposure during workupUse inert atmosphere

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。